Room-Temperature C–H Activation Capability of N-Tosylbenzamide Compared to Conventional Anilide Directing Groups
The N-tosylcarboxamide group in N-Tosylbenzamide (6971-74-0) enables room-temperature palladium-catalyzed ortho-alkoxylation and halogenation, whereas analogous anilides and benzamides typically require elevated temperatures (≥ 80°C) for similar C–H functionalization [1]. Stoichiometric cyclopalladation of N-tosylbenzamide was demonstrated at room temperature, confirming the feasibility of mild C–H activation [2].
| Evidence Dimension | Reaction temperature for Pd-catalyzed ortho-C–H functionalization |
|---|---|
| Target Compound Data | Room temperature (typically 25°C) |
| Comparator Or Baseline | Conventional anilide/benzamide directing groups (e.g., acetanilide): ≥ 80°C |
| Quantified Difference | > 55°C reduction in required temperature |
| Conditions | Pd(OAc)₂ catalyst, oxidant (e.g., PhI(OAc)₂), room temperature, 2–24 hours |
Why This Matters
Lower energy consumption and milder reaction conditions reduce process costs and expand substrate scope for thermally sensitive molecules.
- [1] Péron, F.; Fossey, C.; Cailly, T.; Fabis, F. N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C-H ortho-Arylation. Org. Lett. 2012, 14(7), 1827-1829. View Source
- [2] Péron, F.; Fossey, C.; Cailly, T.; Fabis, F. Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation. Chem. Eur. J. 2014, 20(24), 7507-7513. View Source
